molecular formula C16H18F2N2O B7838748 Cyclohexanol,1-[difluoro(2-phenyl-1H-imidazol-1-YL)methyl]-

Cyclohexanol,1-[difluoro(2-phenyl-1H-imidazol-1-YL)methyl]-

Cat. No.: B7838748
M. Wt: 292.32 g/mol
InChI Key: JJRSUELULYISKJ-UHFFFAOYSA-N
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Description

Cyclohexanol,1-[difluoro(2-phenyl-1H-imidazol-1-YL)methyl]- is a complex organic compound featuring a cyclohexanol core with a difluoro-substituted imidazole group attached to it

Synthetic Routes and Reaction Conditions:

  • Imidazole Synthesis: The synthesis of imidazole derivatives often involves the reaction of 1,2-diamines with 1,2-diketones or aldehydes under acidic conditions.

  • Coupling Reactions: The difluoro-imidazole group can be attached to the cyclohexanol core through coupling reactions, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: Cyclohexanol can be oxidized to cyclohexanone using oxidizing agents like chromyl chloride or potassium permanganate.

  • Reduction: The imidazole ring can undergo reduction reactions, often using hydrogenation techniques.

  • Substitution: The fluorine atoms in the difluoro-imidazole group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Chromyl chloride, potassium permanganate, and hydrogen peroxide.

  • Reduction: Palladium on carbon (Pd/C) and hydrogen gas.

  • Substitution: Nucleophiles such as amines or alcohols, and suitable solvents like DMF or DMSO.

Major Products Formed:

  • Oxidation: Cyclohexanone.

  • Reduction: Reduced imidazole derivatives.

  • Substitution: Substituted imidazole derivatives with various nucleophiles.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The imidazole group is known for its biological activity, and this compound could be explored for its biological effects.

  • Medicine: Potential use in drug discovery and development, particularly in targeting specific biological pathways.

  • Industry: Use in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, in biological systems, the imidazole group could interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets and pathways involved would need to be identified through detailed research and experimentation.

Comparison with Similar Compounds

  • Imidazole derivatives: Other imidazole-containing compounds with different substituents.

  • Fluorinated organic compounds: Compounds with fluorine atoms in different positions or on different cores.

Uniqueness: Cyclohexanol,1-[difluoro(2-phenyl-1H-imidazol-1-YL)methyl]- is unique due to its specific combination of a cyclohexanol core with a difluoro-substituted imidazole group, which may offer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-[difluoro-(2-phenylimidazol-1-yl)methyl]cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F2N2O/c17-16(18,15(21)9-5-2-6-10-15)20-12-11-19-14(20)13-7-3-1-4-8-13/h1,3-4,7-8,11-12,21H,2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRSUELULYISKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(N2C=CN=C2C3=CC=CC=C3)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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